N-(2-hydroxypropyl)-1-naphthamide

Description

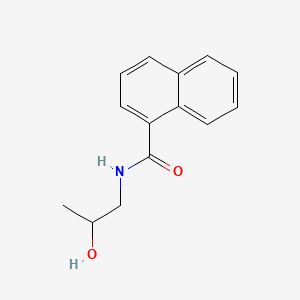

N-(2-hydroxypropyl)-1-naphthamide is a synthetic small-molecule compound featuring a naphthalene backbone conjugated to a 2-hydroxypropyl group via an amide bond. The hydroxypropyl group enhances hydrophilicity and may improve solubility, while the naphthamide moiety could serve as a hydrophobic anchor or pharmacophore.

Properties

Molecular Formula |

C14H15NO2 |

|---|---|

Molecular Weight |

229.279 |

IUPAC Name |

N-(2-hydroxypropyl)naphthalene-1-carboxamide |

InChI |

InChI=1S/C14H15NO2/c1-10(16)9-15-14(17)13-8-4-6-11-5-2-3-7-12(11)13/h2-8,10,16H,9H2,1H3,(H,15,17) |

InChI Key |

YESFEYGECCUTAU-UHFFFAOYSA-N |

SMILES |

CC(CNC(=O)C1=CC=CC2=CC=CC=C21)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or mechanistic similarities with N-(2-hydroxypropyl)-1-naphthamide:

Key Comparative Insights

Molecular Size and Tumor Accumulation

- This compound : As a small molecule (MW ~245 g/mol), it lacks the enhanced permeability and retention (EPR) effect observed in macromolecules (>40 kDa). Tumor accumulation would depend on passive diffusion, which is less efficient compared to polymer conjugates like PK1 or SMANCS .

- PK1 and SMANCS : High molecular weight (>20 kDa) enables prolonged circulation and selective tumor accumulation via leaky vasculature and impaired lymphatic drainage. PK1’s tumor-to-blood ratio is superior to small-molecule agents .

Drug Release Mechanisms

- This compound : Without a cleavable linker (e.g., peptidyl or ester bond), drug release may rely on passive diffusion or enzymatic hydrolysis of the amide bond, which is less efficient in tumor microenvironments.

- PK1 : Utilizes a lysosomally cleavable peptidyl linker, enabling controlled intratumoral doxorubicin release. This design minimizes systemic toxicity .

Toxicity and Solubility

- This compound : The hydroxypropyl group likely improves solubility compared to unmodified naphthamide derivatives. However, without polymer conjugation, systemic toxicity (e.g., off-target effects) may resemble traditional small molecules.

- PK1: Polymer conjugation reduces dose-limiting toxicities (e.g., cardiotoxicity) of free doxorubicin. No polymer-related toxicity reported in Phase I trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.